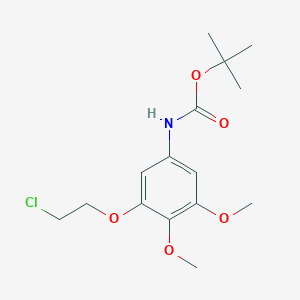
Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate is an organic compound with a complex structure It is characterized by the presence of a chloroethoxy group, dimethoxyphenyl group, and a carbamic acid tert-butyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4,5-dimethoxyphenol and 2-chloroethanol.
Etherification: The 4,5-dimethoxyphenol undergoes etherification with 2-chloroethanol in the presence of a base such as potassium carbonate to form 3-(2-chloro-ethoxy)-4,5-dimethoxyphenol.
Carbamoylation: The resulting compound is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethers or thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of probes or inhibitors for specific enzymes or receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Rare-earth elements: Compounds containing rare earths with diverse applications in electronics and materials science.
Uniqueness
Tert-butyl 3-(2-chloroethoxy)-4,5-dimethoxyphenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties. This makes it valuable for specialized applications where other compounds may not be suitable.
Eigenschaften
Molekularformel |
C15H22ClNO5 |
|---|---|
Molekulargewicht |
331.79 g/mol |
IUPAC-Name |
tert-butyl N-[3-(2-chloroethoxy)-4,5-dimethoxyphenyl]carbamate |
InChI |
InChI=1S/C15H22ClNO5/c1-15(2,3)22-14(18)17-10-8-11(19-4)13(20-5)12(9-10)21-7-6-16/h8-9H,6-7H2,1-5H3,(H,17,18) |
InChI-Schlüssel |
WNYVNUFJBSVDAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)OCCCl)OC)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
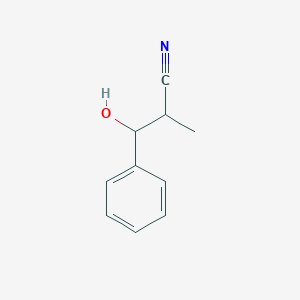
![Ethyl 2-[(2-chloroethoxy)imino]-3-oxobutanoate](/img/structure/B8278051.png)
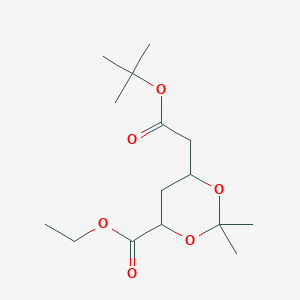
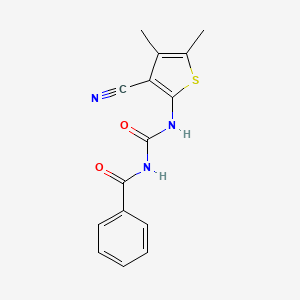
![1,3-Diamino-8-bromo-5,6-dihydrobenzo[f]quinazoline](/img/structure/B8278076.png)
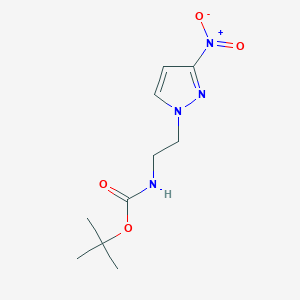
![1-tosyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B8278086.png)
![3-(2-fluoroethoxy)-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8278087.png)
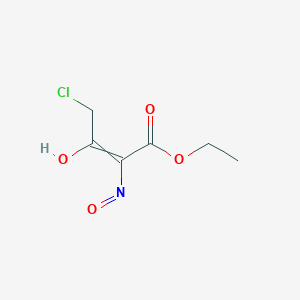
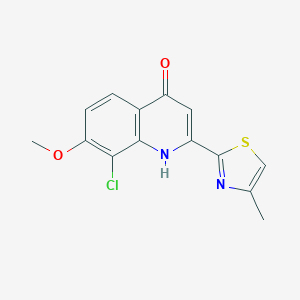
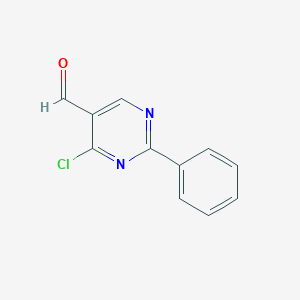
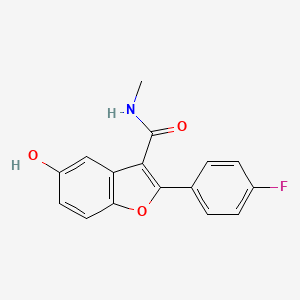
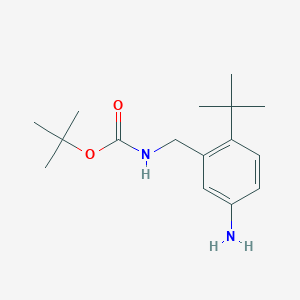
![4-{[(5-Chloropyridin-3-yl)oxy]methyl}benzoic acid](/img/structure/B8278147.png)
